molecular formula C23H23ClN2O3S B300948 N~2~-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Katalognummer B300948
Molekulargewicht: 443 g/mol
InChI-Schlüssel: WOLMICSOHSUYLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as ML277, is a potent and selective activator of the KCNQ1 potassium channel. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in treating cardiac arrhythmias and other related disorders. In

Wirkmechanismus

N~2~-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a positive allosteric modulator of KCNQ1 potassium channels. It binds to a specific site on the channel and enhances the opening of the channel in response to voltage changes. This results in an increase in potassium current, which helps to stabilize the electrical activity of the heart.
Biochemical and Physiological Effects:
N~2~-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on KCNQ1 potassium channels, it has also been shown to have antioxidant properties and to protect against oxidative stress. It has also been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N~2~-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its selectivity for KCNQ1 potassium channels. This allows researchers to study the effects of channel activation specifically, without the confounding effects of other channels. However, one limitation of using N~2~-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is its relatively low yield in synthesis, which can make it difficult to obtain large quantities of the compound for experiments.

Zukünftige Richtungen

There are a number of future directions for research on N~2~-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is in developing more potent and selective activators of KCNQ1 potassium channels. This could lead to the development of more effective treatments for cardiac arrhythmias and other related disorders. Another area of interest is in studying the effects of N~2~-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide on other physiological systems, such as the nervous system. Finally, there is also interest in exploring the potential use of N~2~-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide in treating other diseases, such as cancer and diabetes.

Synthesemethoden

The synthesis of N~2~-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves the reaction of 4-chlorobenzylamine with 2,4-dimethylphenyl isocyanate, followed by the addition of phenylsulfonyl chloride and glycine. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography. The yield of the synthesis is typically around 40%.

Wissenschaftliche Forschungsanwendungen

N~2~-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in treating cardiac arrhythmias. KCNQ1 potassium channels play a crucial role in regulating the electrical activity of the heart, and mutations in these channels can lead to arrhythmias and other related disorders. N~2~-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to selectively activate KCNQ1 channels, leading to an increase in potassium current and a decrease in the likelihood of arrhythmias.

Eigenschaften

Produktname

N~2~-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Molekularformel

C23H23ClN2O3S

Molekulargewicht

443 g/mol

IUPAC-Name

2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C23H23ClN2O3S/c1-17-8-13-22(18(2)14-17)25-23(27)16-26(15-19-9-11-20(24)12-10-19)30(28,29)21-6-4-3-5-7-21/h3-14H,15-16H2,1-2H3,(H,25,27)

InChI-Schlüssel

WOLMICSOHSUYLF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3)C

Kanonische SMILES

CC1=CC(=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.